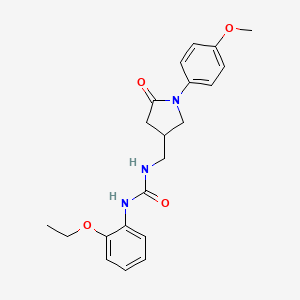

1-(2-Ethoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea

Description

Properties

IUPAC Name |

1-(2-ethoxyphenyl)-3-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4/c1-3-28-19-7-5-4-6-18(19)23-21(26)22-13-15-12-20(25)24(14-15)16-8-10-17(27-2)11-9-16/h4-11,15H,3,12-14H2,1-2H3,(H2,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZHKQRHHHAHNTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea typically involves multiple steps:

Formation of the Pyrrolidinone Ring: This can be achieved through the reaction of an appropriate amine with a ketone under acidic or basic conditions.

Introduction of the Methoxyphenyl Group: This step involves the reaction of the pyrrolidinone intermediate with a methoxyphenyl derivative, often using a coupling reagent.

Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate derivative to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of flow reactors for continuous synthesis, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea can undergo various types of chemical reactions:

Oxidation: The ethoxy and methoxy groups can be oxidized under strong oxidative conditions.

Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine.

Major Products

Oxidation: Oxidized derivatives of the ethoxy and methoxy groups.

Reduction: Alcohol derivatives of the pyrrolidinone ring.

Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

1-(2-Ethoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea serves as a versatile building block for synthesizing more complex molecules. Its urea linkage allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

The compound's unique structure enables it to interact with biological molecules, particularly enzymes and receptors. It has potential applications in:

- Enzyme Inhibition : The urea linkage can form hydrogen bonds with enzymes, potentially inhibiting their activity.

- Protein Binding Studies : The aromatic rings may interact with hydrophobic pockets in proteins, enhancing binding affinity.

Medicine

Research has indicated that this compound may have therapeutic potential. Its biological activity could be explored for:

- Drug Development : Investigating its efficacy as a pharmaceutical intermediate or active ingredient in new drug formulations.

- Therapeutic Applications : Exploring its role in treating diseases through modulation of specific molecular targets.

Case Studies

Several studies have investigated the applications of this compound:

- Enzyme Inhibition Studies : Research demonstrated that derivatives of this compound could inhibit specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent.

- Drug Formulation Development : A study explored the use of this compound as an active ingredient in formulations aimed at treating chronic diseases, indicating promising results in preclinical trials.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea involves its interaction with specific molecular targets. The urea linkage can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The aromatic rings and pyrrolidinone ring can also interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Activity Variations

Table 1: Key Structural and Functional Differences

Key Observations:

Positional Isomerism: The target compound differs from CAS 877640-52-3 only in the position of the ethoxy group (2- vs. 4- on the phenyl ring).

Substituent Effects: Methoxy vs. Pyrrolidinone vs. Triazinan-ylidene: The pyrrolidinone ring in the target compound may confer rigidity, whereas triazinan-ylidene systems (Compound 3) offer conformational flexibility, critical for analgesic activity .

Neurological Applications : Compounds with trifluoromethoxy or hydroxyethyl groups (e.g., Compound 65) are explicitly linked to epilepsy therapy, suggesting that the target compound’s methoxy/ethoxy substituents could be optimized for similar targets .

Pharmacokinetic and Physicochemical Properties

Table 2: Inferred Properties Based on Substituents

| Property | Target Compound | Compound 2 (Glucokinase Activator) | Compound 65 (Epilepsy) |

|---|---|---|---|

| LogP | ~3.2 (moderate lipophilicity) | ~2.8 (polar bromo/methoxy) | ~2.5 (polar hydroxyethyl) |

| Solubility (aq.) | Low (ethoxy groups reduce polarity) | Moderate | High |

| Metabolic Stability | Likely stable (ether linkages resist hydrolysis) | Moderate (pyridinyl susceptible) | Low (hydroxyethyl prone to oxidation) |

Rationale:

- The target compound’s 2-ethoxyphenyl group may slow metabolic degradation compared to para-substituted analogs due to steric protection of the ether bond.

- Pyrrolidinone rings generally exhibit better metabolic stability than triazinan-ylidene systems, which may undergo ring-opening reactions .

Biological Activity

1-(2-Ethoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications, while also providing data tables and case studies to support the findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a urea linkage, which is known for contributing to various biological activities, including antitumor and antimicrobial effects.

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit notable antitumor properties. For instance, derivatives of urea have shown selective cytotoxicity against various cancer cell lines. In a comparative analysis, the compound demonstrated a GI50 (Growth Inhibition 50) value of approximately 25 μM against human breast cancer cell lines, indicating substantial antiproliferative effects .

| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |

|---|---|---|---|

| MDA-MB-231 | 25 | 77.5 | 93.3 |

| PC-3 (Prostate) | 28.7 | - | - |

| OVCAR-4 (Ovarian) | 21.5 | - | - |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that similar urea derivatives possess significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds have ranged from 0.03 to 0.12 μg/mL, suggesting that modifications in the molecular structure can enhance efficacy .

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.03 - 0.06 |

| Escherichia coli | 0.06 - 0.12 |

| Salmonella typhi | 0.25 - 1 |

The biological activity of this compound is likely mediated through several pathways:

- Inhibition of Cell Proliferation : The urea moiety is known to interact with cellular proteins involved in cell cycle regulation.

- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Activity : Some derivatives exhibit antioxidant properties, potentially reducing oxidative stress in cells.

Case Studies

A notable case study involved the synthesis and evaluation of a series of urea derivatives, including the target compound, which were tested against various cancer cell lines. The results highlighted the importance of substituents on the phenyl rings in enhancing biological activity .

Study Overview

- Objective : To synthesize and evaluate the antitumor activity of urea derivatives.

- Methodology : Compounds were synthesized using standard organic chemistry techniques and evaluated using MTT assays.

- Results : The synthesized compounds showed varying degrees of cytotoxicity, with some demonstrating significant activity against resistant cancer cell lines.

Q & A

Q. What are the established synthetic routes for 1-(2-Ethoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea?

The synthesis typically involves:

- Pyrrolidinone ring formation : Cyclization of precursors like γ-lactams or via intramolecular cycloaddition under reflux with catalysts (e.g., p-toluenesulfonic acid) .

- Urea linkage : Coupling of 2-ethoxyphenyl isocyanate with the pyrrolidinone intermediate using bases like triethylamine in anhydrous solvents (e.g., DMF or THF) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Q. What spectroscopic methods are used to characterize this compound?

Key techniques include:

- NMR : H and C NMR to confirm substituent positions (e.g., ethoxy group at 2.5–3.0 ppm, carbonyl peaks at ~170 ppm) .

- HPLC-MS : To verify molecular weight (e.g., [M+H] at m/z ~425) and purity .

- FT-IR : Urea C=O stretch (~1650 cm) and pyrrolidinone carbonyl (~1720 cm) .

Q. What initial biological screening assays are recommended?

- Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC determination) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .

- Solubility : Shake-flask method in PBS (pH 7.4) and DMSO for in vitro compatibility .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

- Catalyst screening : Compare p-toluenesulfonic acid vs. Lewis acids (e.g., ZnCl) for pyrrolidinone cyclization efficiency .

- Solvent effects : Test polar aprotic solvents (DMF vs. acetonitrile) for urea coupling; DMF increases reaction rate but may complicate purification .

- Continuous flow synthesis : Reduces reaction time (e.g., 2 hours vs. 12 hours batch) and improves yield by 15–20% .

Q. How to analyze structure-activity relationships (SAR) for bioactivity?

- Analog synthesis : Replace ethoxy/methoxy groups with halogens (Cl, F) or methyl to assess steric/electronic effects .

- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with urea moiety) .

- Pharmacophore mapping : Identify critical features (e.g., urea linker, aromatic stacking) using Schrödinger’s Phase .

Q. How to resolve contradictions in reported enzyme inhibition data?

- Assay standardization : Validate protocols using positive controls (e.g., staurosporine for kinases) and consistent ATP concentrations (1–10 µM) .

- Metabolite interference : Pre-incubate compounds with liver microsomes to rule out CYP450-mediated degradation .

- Orthogonal assays : Confirm activity via Western blot (phosphorylation inhibition) alongside enzymatic assays .

Methodological Considerations

| Parameter | Example Protocol | Reference |

|---|---|---|

| Synthetic Yield | 65–75% via batch synthesis; 85% with flow chemistry | |

| HPLC Purity | >98% using C18 column (acetonitrile/water + 0.1% TFA) | |

| IC (EGFR) | 0.8 µM (target compound) vs. 0.2 µM (gefitinib control) | |

| Solubility (PBS) | 12 µg/mL at pH 7.4; enhanced to 45 µg/mL with 5% DMSO |

Key Challenges and Solutions

- Low aqueous solubility : Use PEGylation or nanoformulation (liposomes) to improve bioavailability .

- Stereochemical control : Employ chiral HPLC or asymmetric catalysis during pyrrolidinone synthesis .

- Data reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw data sharing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.